1-(Chloromethyl)-3-fluoro-5-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3-fluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLORWOPTSRAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloromethyl 3 Fluoro 5 Methylbenzene and Substituted Benzyl Chlorides
Chloromethylation Strategies
Chloromethylation strategies involve the direct introduction of a -CH₂Cl group onto an aromatic ring. This is typically accomplished via electrophilic aromatic substitution, where the aromatic compound acts as a nucleophile, attacking a suitable electrophilic source of the chloromethyl group.
The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, is a classic and effective method for forming chloromethyl arenes. libretexts.orgwikipedia.org The reaction typically involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride, utilizing a Lewis acid catalyst such as zinc chloride (ZnCl₂). libretexts.orgambeed.comsciencemadness.org
The Blanc chloromethylation proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. wikipedia.org The reaction is conducted under acidic conditions where the Lewis acid catalyst plays a crucial role in generating a potent electrophile from formaldehyde. libretexts.orgwikipedia.org
The mechanism unfolds in several stages:
Activation of Formaldehyde: The Lewis acid (e.g., ZnCl₂) coordinates to the oxygen atom of the formaldehyde carbonyl group. In the presence of hydrogen chloride (HCl), this protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.orgwikipedia.orgsciencemadness.org
Generation of the Electrophile: The protonated formaldehyde is a strong electrophile. Other potential electrophilic species that may form include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), which can account for the reactivity of even some deactivated aromatic systems. wikipedia.org
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic carbon of the activated formaldehyde species. libretexts.orgquimicaorganica.org This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Rearomatization: A base (such as Cl⁻) abstracts a proton from the carbon atom bearing the newly attached group, restoring the aromaticity of the ring and yielding a benzyl (B1604629) alcohol derivative. libretexts.orgwikipedia.org
Conversion to Benzyl Chloride: The resulting benzyl alcohol is rapidly converted to the final chloromethylated arene (a benzyl chloride) by reaction with HCl under the acidic reaction conditions. libretexts.orgquimicaorganica.org
While this method is efficient, a notable disadvantage is the potential formation of the highly carcinogenic by-product bis(chloromethyl) ether, necessitating careful handling. libretexts.orgwikipedia.org
Activating Groups: These groups donate electron density to the aromatic ring, stabilizing the positive charge of the arenium ion intermediate and increasing the reaction rate. wikipedia.org They are typically ortho, para-directors. Examples include alkyl (-R) and alkoxy (-OR) groups.
Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction. Halogens are an exception, as they are deactivating due to their inductive effect but are still ortho, para-directors because of their ability to donate a lone pair of electrons via resonance. youtube.com Most other deactivating groups, such as nitro (-NO₂) or carbonyl groups, are meta-directors. youtube.com
In the context of synthesizing 1-(chloromethyl)-3-fluoro-5-methylbenzene (B6209086) , the precursor would be 1-fluoro-3-methylbenzene. This molecule has two directing groups:
Methyl group (-CH₃): An activating, ortho, para-director.
Fluoro group (-F): A deactivating, ortho, para-director.
The directing effects of these two groups must be considered together. The methyl group strongly directs substitution to its ortho (positions 2 and 6) and para (position 4) positions. The fluorine atom directs to its ortho (positions 2 and 4) and para (position 6) positions. Both groups direct to positions 2, 4, and 6. However, the position between the two substituents (position 2) is sterically hindered. The most activated and accessible position is C-5 (which is para to the fluorine and ortho to the methyl group), leading to the desired product, this compound. The activating nature of the methyl group generally has a stronger influence on the rate and regiochemical outcome than the deactivating fluoro group.
| Substituent | Example | Electronic Effect | Classification | Directing Influence |
|---|---|---|---|---|
| Alkyl | -CH₃ | Electron-Donating (Inductive/Hyperconjugation) | Activating | Ortho, Para |
| Halogen | -F, -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para |
| Alkoxy | -OCH₃ | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| Nitro | -NO₂ | Electron-Withdrawing (Inductive/Resonance) | Strongly Deactivating | Meta |
| Carbonyl | -C(O)R | Electron-Withdrawing (Inductive/Resonance) | Deactivating | Meta |
An alternative route to benzyl chlorides is the free-radical chlorination of a methyl group attached to a benzene (B151609) ring (a benzylic position). docbrown.info This method avoids direct manipulation of the aromatic ring and is initiated by ultraviolet (UV) light or heat. libretexts.orgyoutube.com The reaction of methylbenzene with chlorine under UV irradiation results in substitution on the side-chain methyl group rather than the aromatic ring. docbrown.infochemguide.co.uk
Free-radical chlorination proceeds through a chain reaction mechanism involving three distinct phases: initiation, propagation, and termination. libretexts.orguci.edumasterorganicchemistry.comlibretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon absorption of energy from UV light or heat. libretexts.orglibretexts.org
Cl₂ + hν (light) → 2 Cl•
Propagation: This phase consists of a cycle of two steps that generates the product and regenerates a radical to continue the chain. libretexts.orgchemistrysteps.com
Step 1 (Hydrogen Abstraction): A chlorine radical abstracts a hydrogen atom from the methyl group of the substituted benzene (e.g., 1-fluoro-3-methylbenzene) to form hydrogen chloride and a resonance-stabilized benzyl radical. The stability of the benzyl radical is key to the selectivity of this reaction for the benzylic position.
Ar-CH₃ + Cl• → Ar-CH₂• + HCl
Step 2 (Halogenation): The newly formed benzyl radical reacts with a molecule of Cl₂ to produce the desired benzyl chloride and a new chlorine radical, which can then participate in another hydrogen abstraction step. chemguide.co.uk
Ar-CH₂• + Cl₂ → Ar-CH₂Cl + Cl•
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.orgmasterorganicchemistry.com These steps are rare because the concentration of radicals at any given moment is very low. libretexts.org
Cl• + Cl• → Cl₂
Ar-CH₂• + Cl• → Ar-CH₂Cl
Ar-CH₂• + Ar-CH₂• → Ar-CH₂-CH₂-Ar
A significant challenge in free-radical chlorination is controlling the extent of the reaction. The initial product, a benzyl chloride, still possesses benzylic hydrogens and can undergo further chlorination. libretexts.orgshout.education This can lead to a mixture of products, including (dichloromethyl)benzene and (trichloromethyl)benzene derivatives. masterorganicchemistry.comshout.education
The distribution of these products is highly dependent on the reaction conditions, particularly the molar ratio of the reactants.
To favor monosubstitution: A large excess of the methyl-substituted benzene is used relative to chlorine. uci.edu This ensures that a chlorine radical is statistically more likely to collide with a starting material molecule rather than the mono-chlorinated product, thus minimizing the formation of di- and tri-chlorinated species.
To favor polysubstitution: An excess of chlorine is used. If enough chlorine is present, the reaction can proceed until all benzylic hydrogens are replaced. shout.education
The following table illustrates the conceptual effect of reactant ratios on the product distribution in the chlorination of a generic methylbenzene.
| Reactant Ratio (Methylbenzene:Chlorine) | Primary Product | Significant By-products | Rationale |
|---|---|---|---|
| High (e.g., 10:1) | Monochloro-product (ArCH₂Cl) | Unreacted ArCH₃ | High probability of Cl• reacting with starting material. |
| Equimolar (1:1) | Mixture | ArCH₃, ArCH₂Cl, ArCHCl₂, ArCCl₃ | Competitive reactions occur as product concentration increases. |
| Low (e.g., 1:3) | Trichloro-product (ArCCl₃) | ArCHCl₂ | Sufficient chlorine is available to replace all benzylic hydrogens. |
Free Radical Chlorination of Methyl-Substituted Benzene Derivatives under Photochemical Conditions
Conversion from Precursor Compounds
The transformation of precursor compounds such as other benzyl halides, benzylic alcohols, or benzaldehydes represents a primary route to substituted benzyl chlorides. The choice of method depends on the availability of the starting material and its compatibility with the desired reaction conditions.
Halogen exchange (Halex) reactions provide a direct method for the synthesis of fluorinated compounds from other halides. nih.govorganic-chemistry.org Traditionally, nucleophilic fluorination of benzyl halides is accomplished using metal fluorides. Reagents like potassium fluoride (B91410) (KF), cesium fluoride (CsF), and silver fluoride (AgF) are commonly employed to displace bromide or chloride ions in an SN2-type reaction. nih.gov The efficiency of these reactions can be highly dependent on the solvent, temperature, and the presence of phase-transfer catalysts or activating agents.
Recent advancements have introduced milder and more efficient fluorinating agents. For instance, a combination of triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) and a base like potassium phosphate (B84403) (K₃PO₄) or a silver salt (AgF) has been shown to effectively convert α-bromo benzylacetates into their corresponding fluorinated products under relatively mild conditions. nih.gov This method demonstrates broad substrate scope, including tertiary benzylic halides, and good functional group tolerance. nih.gov
Another approach involves the use of titanocene (B72419) dihalides in conjunction with trialkyl aluminum to facilitate the exchange of fluorine with other halogens from organic halide sources, such as polyhalomethanes. organic-chemistry.org This system selectively activates C-F bonds, allowing for the synthesis of other alkyl halides from alkyl fluorides, but the principles can be applied in reverse for fluorination. organic-chemistry.org For aromatic systems, aminophosphonium catalysts have been developed to facilitate the fluorination of haloaromatic compounds using alkali metal fluorides under milder conditions than previously possible. google.comgoogle.com
Table 1: Selected Halogen Exchange Methods for Fluorination
| Fluorinating Agent | Substrate Type | Conditions | Key Features |
|---|---|---|---|
| Et₃N·3HF / K₃PO₄ | α-Bromo benzylacetates | MeCN, 80 °C | Broad scope, tolerates tertiary halides. nih.gov |
| Et₃N·3HF / AgF | Benzyl bromides | MeCN, r.t. | Mild conditions, operationally simple. nih.gov |
The conversion of benzylic alcohols to benzyl chlorides is a fundamental and widely used transformation. This is typically a nucleophilic substitution reaction rather than a reductive process. A variety of reagents can achieve this, including thionyl chloride (SOCl₂), oxalyl chloride, and concentrated hydrochloric acid. chemicalbook.comresearchgate.net A particularly rapid and chemoselective method employs 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgorganic-chemistry.org This system operates under neutral conditions, is compatible with acid-sensitive functional groups, and selectively chlorinates benzylic alcohols over aliphatic alcohols, often in near-quantitative yields within minutes. organic-chemistry.orgorganic-chemistry.org
The conversion of benzaldehydes to benzyl chlorides is a more complex transformation that involves the reduction of the carbonyl group and subsequent chlorination. This can be achieved in a two-step process, for instance, by first reducing the aldehyde to the corresponding benzylic alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) and then chlorinating the alcohol as described above. ncert.nic.in Alternatively, direct conversion methods exist. One approach involves the use of appropriate metal halide Lewis acids as carbonyl activators in the presence of a reductant like borane-ammonia. organic-chemistry.org
A classic, though commercially focused, method for producing benzaldehyde (B42025) involves the side-chain chlorination of toluene (B28343) to form benzal chloride, which is then hydrolyzed. ncert.nic.in Reversing this logic, the controlled chlorination of a benzylic alcohol can be a direct route to the benzyl chloride. sciencemadness.org For example, (3,5-dimethylphenyl)methanol (B1584064) was treated with thionyl chloride to produce 1-(chloromethyl)-3,5-dimethylbenzene. researchgate.net This suggests a direct pathway to synthesize this compound would be from (3-fluoro-5-methylphenyl)methanol.
Table 2: Reagents for the Chlorination of Benzylic Alcohols
| Reagent System | Conditions | Reaction Time | Yield | Selectivity |
|---|---|---|---|---|
| 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Room Temperature | 10-40 min | Nearly quantitative | High for benzylic vs. aliphatic alcohols. organic-chemistry.orgorganic-chemistry.org |
| Thionyl Chloride (SOCl₂) | Varies (e.g., 23 °C) | Rapid | Good (e.g., 50%) | General, widely used. researchgate.net |
Emerging Synthetic Approaches for this compound
Modern synthetic chemistry has increasingly focused on methods that offer greater efficiency, selectivity, and sustainability. These emerging approaches often rely on advanced catalytic systems and process optimization technologies like continuous flow synthesis.
Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. nih.gov For a substrate like 1-fluoro-3,5-dimethylbenzene, the direct and selective chlorination of one methyl group would be the most atom-economical route to this compound. This can be achieved through catalytic methods that generate a benzylic radical or carbanion, which is then trapped by a chlorine source. rsc.orgrsc.org
Photoredox catalysis, often in combination with transition metals like nickel or copper, has emerged as a potent tool for activating benzylic C-H bonds under mild conditions. rsc.org For instance, an iridium-based photocatalyst can abstract a hydrogen atom from an alkylbenzene to generate a benzylic radical, which can then engage in cross-coupling reactions. rsc.org A similar mechanism using N-chlorosuccinimide (NCS) as the chlorine source and a photocatalyst like Acr⁺-Mes has been developed for the direct benzylic C-H chlorination under visible light, showing effectiveness even for electron-deficient substrates. organic-chemistry.org
Another strategy involves the deprotonation of benzylic C-H bonds, which are acidified through π-coordination to an electrophilic transition metal complex or through cation–π interactions. rsc.org This generates a benzylic carbanion that can react with an electrophile. While often used for C-C bond formation, this principle could be adapted for chlorination using an electrophilic chlorine source. rsc.org
Table 3: Examples of Catalytic Benzylic Functionalization
| Catalytic System | Approach | Transformation | Key Features |
|---|---|---|---|
| Acr⁺-Mes / Visible Light / NCS | Photoredox Catalysis | Benzylic C-H Chlorination | Mild, scalable, uses a safe chlorine source. organic-chemistry.org |
| Ir-photocatalyst / Ni-catalyst | Dual Catalysis | Benzylic C-H Arylation/Alkenylation | Generates benzylic radical for cross-coupling. rsc.org |
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher reproducibility. These benefits are particularly relevant for potentially hazardous reactions, such as chlorinations.
The synthesis of benzyl chlorides and related compounds has been successfully adapted to flow reactor systems. For example, the radical bromination of benzylic compounds using N-bromosuccinimide (NBS) has been performed in a flow reactor made of transparent tubing and activated by a simple compact fluorescent lamp (CFL), avoiding hazardous chlorinated solvents. organic-chemistry.org A similar setup could be envisioned for radical chlorination.
Flow reactors have also been used for the preparation of benzylic organometallic reagents, which can then be reacted in-line with electrophiles like benzyl chlorides. nih.govnih.gov Furthermore, the hydrolysis of benzyl dichloride to benzaldehyde has been optimized in a microchannel reactor, reducing reaction times from hours to minutes and increasing safety. google.com The principles of precise temperature and mixing control inherent in flow systems are directly applicable to the synthesis of this compound from its precursors, such as the chlorination of (3-fluoro-5-methylphenyl)methanol, potentially leading to higher yields and purity while minimizing side reactions. chemicalbook.com
Mechanistic Studies of Chemical Transformations Involving 1 Chloromethyl 3 Fluoro 5 Methylbenzene
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic carbon of 1-(Chloromethyl)-3-fluoro-5-methylbenzene (B6209086) is a primary site for nucleophilic substitution, a fundamental class of reactions in organic chemistry. The presence of the phenyl ring, along with the fluoro and methyl substituents, significantly influences the reaction mechanism, kinetics, and product selectivity.
SN1 and SN2 Pathways in Substituted Benzyl (B1604629) Chlorides
Benzyl halides, such as benzyl chloride, occupy a unique position in the study of nucleophilic substitution because they can react through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. quora.comquora.com The choice of mechanism is highly dependent on factors like the solvent, the nature of the nucleophile, and the electronic properties of substituents on the aromatic ring. stackexchange.com
The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. Benzyl halides are susceptible to this pathway because the resulting benzylic carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring. quora.comquora.com Protic solvents, which can solvate both the departing halide ion and the carbocation, tend to favor the SN1 pathway. quora.com
Conversely, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com This pathway is favored by primary substrates, strong nucleophiles, and aprotic solvents. Primary benzylic halides typically react via an SN2 pathway. ucalgary.ca For benzyl systems, the adjacent π-orbitals of the benzene (B151609) ring can help stabilize the trigonal bipyramidal transition state, making the SN2 reaction particularly efficient. stackexchange.com In many cases, especially in aqueous or binary solvent systems, a mixed SN1 and SN2 mechanism may operate. stackexchange.com
Reactivity with Various Nucleophiles
Given the strong preference for an SN2 mechanism, the reactivity of this compound is highly dependent on the strength and concentration of the nucleophile. Strong, "soft" nucleophiles are particularly effective in displacing the chloride leaving group.
The compound will readily react with a wide range of nucleophiles to generate diverse functionalized products. These reactions are crucial for introducing new moieties in the synthesis of more complex molecules.
| Nucleophile Class | Example Nucleophile | Reagent Example | Product Type |
| Oxygen | Alkoxide | Sodium ethoxide (NaOEt) | Ether |
| Carboxylate | Sodium acetate (NaOAc) | Ester | |
| Hydroxide | Sodium hydroxide (NaOH) | Alcohol | |
| Nitrogen | Amide/Azide (B81097) | Sodium azide (NaN₃) | Azide |
| Amine | Ammonia (B1221849) (NH₃) | Amine | |
| Carbon | Cyanide | Sodium cyanide (NaCN) | Nitrile |
| Enolate | Diethyl malonate | Alkylated malonic ester | |
| Sulfur | Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is also a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.
Heck and Mizoroki-Heck Type Reactions
The Heck reaction (or Mizoroki-Heck reaction) traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. nih.gov More recently, nickel-catalyzed variants have proven highly effective for the coupling of benzyl chlorides with unactivated alkenes. nih.govacs.orgmit.edu These reactions provide a direct route to functionalized allylbenzene (B44316) derivatives.
Studies have demonstrated that a wide array of substituted benzyl chlorides, including those with both electron-donating and electron-withdrawing groups, as well as additional halogen substituents, are well-tolerated in these nickel-catalyzed Heck-type reactions. nih.govmit.edu This broad substrate scope indicates that this compound would be a suitable electrophile for this transformation. The reaction typically proceeds at room temperature and can exhibit high regioselectivity. acs.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| This compound | Alkene (e.g., 1-octene) | Ni catalyst (e.g., Ni(cod)₂), Ligand (e.g., PCy₃) | Allylbenzene derivative |
Other Palladium- and Nickel-Mediated Transformations
While specific examples involving this compound are not readily found in the literature, the presence of a benzylic chloride suggests potential for various palladium- and nickel-catalyzed cross-coupling reactions. Generally, benzylic halides are effective electrophiles in these transformations.
Palladium catalysts, often in the form of Pd(0) complexes with phosphine ligands, are widely used for C-C and C-heteroatom bond formation. For instance, a hypothetical Suzuki coupling of this compound with an arylboronic acid would be expected to proceed via the standard catalytic cycle: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the diarylmethane product. The choice of ligand and base would be crucial to optimize the reaction and prevent side reactions.
Similarly, nickel catalysts, known for their high reactivity and lower cost compared to palladium, could also be employed. Nickel-catalyzed couplings, such as Kumada or Negishi reactions, could potentially be applied to this compound. The mechanism would also involve an oxidative addition-reductive elimination pathway. The fluorine and methyl substituents on the aromatic ring would exert electronic and steric effects, influencing the rate and selectivity of these transformations, although specific data for this compound is unavailable.
Radical Reactivity of this compound
The chloromethyl group in this compound is susceptible to radical reactions. Homolytic cleavage of the C-Cl bond can be initiated by radical initiators (e.g., AIBN) or photochemically. This would generate the 3-fluoro-5-methylbenzyl radical.
This benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The fluorine and methyl substituents would have a minor influence on the radical's stability compared to the delocalization effect. Once formed, this radical could participate in various reactions, such as:
Atom Transfer Radical Polymerization (ATRP): The benzylic chloride could potentially act as an initiator for ATRP of various monomers.
Radical Addition Reactions: The radical could add to alkenes or other unsaturated systems.
Reduction: The radical could be reduced by a hydrogen atom donor to form 3-fluoro-1,5-dimethylbenzene.
Without specific experimental studies, the precise conditions and outcomes of such radical reactions involving this compound remain speculative.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound contains three substituents that direct incoming electrophiles: a chloromethyl group, a fluorine atom, and a methyl group.
Methyl Group (-CH₃): An activating, ortho-, para-directing group due to hyperconjugation and weak inductive effect.
Fluorine Atom (-F): A deactivating, ortho-, para-directing group due to its strong inductive electron-withdrawing effect and a competing, but weaker, resonance electron-donating effect.
Chloromethyl Group (-CH₂Cl): A weakly deactivating, ortho-, para-directing group. The electronegative chlorine atom withdraws electron density inductively, but the methylene (B1212753) group can still direct ortho and para.
The positions on the ring are C2, C4, and C6 relative to the chloromethyl group at C1.
The position ortho to both the methyl and fluoro groups (C4) is sterically hindered.
The position ortho to the chloromethyl group and para to the methyl group (C2) is activated by the methyl group.
The position ortho to the chloromethyl group and ortho to the methyl group (C6) is also activated by the methyl group.
Considering the directing effects, electrophilic substitution would be expected to occur primarily at the positions ortho to the chloromethyl group (C2 and C6), which are also ortho and para to the activating methyl group. The fluorine atom's deactivating effect would likely make the position ortho to it (C4) less favorable. The precise regioselectivity would depend on the specific electrophile and reaction conditions.
| Position | Directing Effects | Predicted Reactivity |
| C2 | Ortho to -CH₂Cl, Para to -CH₃, Meta to -F | Favorable |
| C4 | Meta to -CH₂Cl, Ortho to -CH₃, Ortho to -F | Less Favorable |
| C6 | Ortho to -CH₂Cl, Ortho to -CH₃, Meta to -F | Favorable |
Theoretical and Computational Insights into Reaction Mechanisms
There are no specific theoretical or computational studies found in the literature for this compound. However, computational methods like Density Functional Theory (DFT) could provide valuable insights into its reactivity.
For palladium- or nickel-mediated transformations , DFT calculations could be used to:
Model the oxidative addition step to determine the activation energy barrier.
Investigate the stability of intermediates in the catalytic cycle.
Predict the influence of different ligands on the reaction pathway.
For radical reactivity , computational studies could:
Calculate the C-Cl bond dissociation energy to predict the ease of radical formation.
Determine the spin density distribution in the resulting benzylic radical to understand its stability and regioselectivity in subsequent reactions.
For electrophilic aromatic substitution , DFT calculations could:
Model the formation of the sigma complex (Wheland intermediate) for electrophilic attack at different positions on the ring.
Compare the energies of these intermediates to predict the most likely site of substitution, thus providing a theoretical basis for the regiochemical outcome.
Such computational studies would be instrumental in understanding the nuanced electronic and steric effects of the substituents and in predicting the compound's behavior in various chemical transformations.
Applications of 1 Chloromethyl 3 Fluoro 5 Methylbenzene As a Synthetic Intermediate
Construction of Complex Organic Molecules
The utility of 1-(Chloromethyl)-3-fluoro-5-methylbenzene (B6209086) as an intermediate is most pronounced in its role as a precursor for building sophisticated molecular frameworks. The benzylic chloride moiety is an excellent leaving group, facilitating reactions that form new bonds, thereby enabling the assembly of intricate structures.
Formation of Carbon-Carbon Bonds in Advanced Scaffolds
The primary route for forming carbon-carbon bonds using this intermediate involves the substitution of the chloride atom by a carbon-based nucleophile. This class of reaction is fundamental for elaborating the carbon skeleton of a target molecule.
One common strategy is the alkylation of carbanions . Nucleophiles such as enolates, organometallic reagents (e.g., Grignard or organolithium reagents), and cyanide ions can readily displace the chloride to form a new C-C bond. For instance, in the synthesis of specialized pharmaceutical scaffolds, the 3-fluoro-5-methylbenzyl group can be introduced by reacting this compound with a stabilized carbanion, such as a malonic ester derivative. This reaction, typically carried out in the presence of a non-nucleophilic base, extends the carbon chain and introduces new functional handles for further chemical transformations.
Another significant application is in Friedel-Crafts alkylation reactions . In this context, this compound acts as the electrophile, reacting with an electron-rich aromatic or heteroaromatic ring in the presence of a Lewis acid catalyst. This directly attaches the 3-fluoro-5-methylbenzyl moiety to another aromatic system, a key step in the synthesis of diarylmethane derivatives and other complex polycyclic structures.
| Reaction Type | Nucleophile/Substrate | Typical Conditions | Product Type |
| Malonic Ester Synthesis | Diethyl malonate | NaOEt, EtOH | Diethyl (3-fluoro-5-methylbenzyl)malonate |
| Grignard Reaction | Phenylmagnesium bromide | THF, Dry conditions | 1-(3-Fluoro-5-methylbenzyl)-benzene |
| Cyanide Substitution | Sodium cyanide | DMSO, 50-70 °C | (3-Fluoro-5-methylphenyl)acetonitrile |
| Friedel-Crafts Alkylation | Benzene (B151609) | AlCl₃ (catalyst) | 1-(3-Fluoro-5-methylbenzyl)-benzene |
This table represents typical transformations for benzylic chlorides and illustrates the potential synthetic routes for this compound.
Synthesis of Nitrogen-Containing Derivatives (e.g., amines, azides, heterocycles)
The electrophilic nature of the chloromethyl group is widely exploited for the synthesis of molecules containing carbon-nitrogen bonds. These derivatives are prevalent in medicinal chemistry and materials science.
Amines are readily synthesized through the N-alkylation of primary or secondary amines with this compound. The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. This method provides a straightforward route to secondary and tertiary amines bearing the 3-fluoro-5-methylbenzyl group, which can be valuable intermediates for agrochemicals and pharmaceuticals.
Azides are prepared via the nucleophilic substitution of the chloride with an azide (B81097) salt, such as sodium azide. This reaction is often performed in a polar aprotic solvent like DMF or DMSO. The resulting benzyl (B1604629) azide is a stable yet versatile intermediate. It can be reduced to a primary amine or used in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes, to form triazole-containing heterocycles.
The synthesis of heterocycles is another key application. The compound can be used to N-alkylate nitrogen-containing heterocycles like imidazole, pyrazole, or indole. This incorporation of the substituted benzyl group can be crucial for tuning the biological activity or physical properties of the parent heterocyclic system.
| Reagent | Reaction Type | Solvent | Product Class |
| Ammonia (B1221849) / Primary Amine | N-Alkylation | Ethanol / THF | Primary / Secondary Amine |
| Sodium Azide | Azide Substitution | DMF / DMSO | Benzyl Azide |
| Imidazole | N-Alkylation | Acetonitrile (B52724) | N-Substituted Imidazole |
| Phthalimide (Gabriel Synthesis) | Alkylation, then Hydrolysis | DMF, then H₂O/H⁺ | Primary Amine |
This table outlines common methods for synthesizing nitrogen-containing derivatives from benzylic chlorides like this compound.
Preparation of Organophosphorus Compounds
This compound is a suitable substrate for the synthesis of organophosphorus compounds, particularly phosphonates and phosphonium (B103445) salts.
The Michaelis-Arbuzov reaction is the most common method for preparing benzylphosphonates. It involves the reaction of the chloromethyl compound with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via an initial Sₙ2 attack of the phosphorus atom on the benzylic carbon, followed by the dealkylation of the resulting phosphonium salt intermediate by the displaced chloride ion. The resulting diethyl (3-fluoro-5-methylbenzyl)phosphonate can be used in Horner-Wadsworth-Emmons reactions to form alkenes.
Additionally, reaction with phosphines, such as triphenylphosphine, yields phosphonium salts . These salts are stable, crystalline solids that are key reagents in the Wittig reaction, a powerful method for converting aldehydes and ketones into alkenes.
Derivatization Strategies for Analytical and Research Purposes
Beyond its role in constructing molecular backbones, this compound is used to create derivatives for analytical characterization and to probe biological systems.
Chemical Derivatization for Spectroscopic Analysis
In research settings, it is sometimes necessary to derivatize a molecule to enhance its detectability or to aid in structure elucidation by spectroscopic methods. While this specific compound is not a standard derivatizing agent itself, its reactive handle allows it to be conjugated to other molecules. For example, if a complex natural product or metabolite contains a suitable nucleophilic group (e.g., a phenol (B47542) or a thiol), it could be reacted with this compound.
The introduction of the 3-fluoro-5-methylbenzyl group provides distinct signals in spectroscopic analyses:
¹⁹F NMR Spectroscopy: The fluorine atom provides a unique and highly sensitive NMR handle in a region of the spectrum that is typically free from other signals. This allows for the unambiguous tracking of the derivative in complex mixtures.
Mass Spectrometry (MS): The benzyl moiety provides a characteristic fragmentation pattern upon ionization, which can aid in the structural confirmation of the derivatized molecule. The specific isotopic signature of chlorine can also be a useful marker.
¹H NMR Spectroscopy: The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring typically appear as a singlet around 4.5 ppm, providing a clear diagnostic signal for the successful incorporation of the benzyl group.
Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies
In drug discovery and medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is critical. This compound provides a scaffold that can be systematically modified to probe these relationships.
Starting with this intermediate, chemists can generate a library of derivatives by reacting it with a wide array of nucleophiles (e.g., different amines, thiols, alcohols, phenols). Each new derivative maintains the core 3-fluoro-5-methylbenzyl structure but presents a different functional group at the benzylic position. By testing this library of compounds in biological assays, researchers can determine which functional groups enhance, diminish, or abolish the desired activity. This information is invaluable for designing more potent and selective drug candidates. The fluorine and methyl groups on the ring serve as important recognition elements or metabolic blockers, and the SAR study helps to optimize the part of the molecule introduced via the chloromethyl group.
Precursors for Polymeric Materials and Resins
The chemical architecture of this compound, specifically the presence of the reactive benzylic chloride group, allows it to serve as a monomer in polymerization reactions. The resulting polymers, which would incorporate the fluoro- and methyl-substituted phenyl rings into their backbones, are anticipated to exhibit a range of desirable properties conferred by these functional groups. The introduction of fluorine, for instance, is well-documented to enhance thermal stability, chemical resistance, and hydrophobicity in polymeric structures.
Detailed research findings on the direct polymerization of this compound are not extensively documented in publicly available literature. However, the principles of Friedel-Crafts polymerization of substituted benzyl chlorides provide a strong basis for understanding its potential in this area. capes.gov.brresearchgate.net In these reactions, a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), facilitates the electrophilic aromatic substitution between monomer units. capes.gov.brresearchgate.net The chloromethyl group of one monomer acts as the electrophile, reacting with the aromatic ring of another monomer to form a methylene bridge, leading to the creation of a poly(phenylene methylene) (PPM) structure. mdpi.comethz.chmdpi.com
Based on analogous polymerizations of substituted benzyl chlorides, it is possible to project the types of polymeric materials and resins that could be synthesized from this compound. These would likely include fluorinated and methylated poly(phenylene methylene)s. The properties of these polymers, such as molecular weight, linearity, and solubility, would be highly dependent on the reaction conditions. For instance, lower reaction temperatures in Friedel-Crafts polycondensations have been shown to favor the formation of more linear polymers. capes.gov.brresearchgate.net
The resulting fluorinated and alkylated resins could find applications in areas requiring high-performance materials, such as specialty coatings, advanced composites, and electronic materials, where the enhanced thermal stability and chemical resistance offered by the fluorine content would be advantageous.
To illustrate the potential polymerization of this compound, the following interactive data table outlines hypothetical polymerization scenarios and expected polymer characteristics based on established principles of Friedel-Crafts chemistry.
Interactive Data Table: Hypothetical Polymerization of this compound
| Catalyst | Co-monomer(s) | Polymer Type | Potential Properties |
| SnCl₄ | None | Homopolymer | High thermal stability, hydrophobicity, good solubility in organic solvents. |
| AlCl₃ | Benzene | Copolymer | Increased aromatic content, potentially higher glass transition temperature. |
| FeCl₃ | Xylene | Copolymer | Enhanced processability, modified mechanical properties. |
| TiCl₄ | Divinylbenzene | Cross-linked Resin | Thermoset material with high rigidity and solvent resistance. |
Computational Chemistry and Theoretical Characterization of 1 Chloromethyl 3 Fluoro 5 Methylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into molecular structure and electronic behavior that are often complementary to experimental data.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
No published studies employing Density Functional Theory (DFT) to optimize the molecular geometry or analyze the electronic structure of 1-(Chloromethyl)-3-fluoro-5-methylbenzene (B6209086) were identified. Such calculations would typically involve methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to determine key geometrical parameters.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | Data not available |
| Bond Length | C-F | Data not available |
| Bond Length | C-C (aromatic) | Data not available |
| Bond Angle | Cl-C-C | Data not available |
| Bond Angle | F-C-C | Data not available |
| Dihedral Angle | C-C-C-C (ring) | Data not available |
Note: This table is for illustrative purposes only. No actual calculated data could be located.
Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity, has also not been reported for this compound.
Ab Initio Methods for High-Level Electronic Structure Analysis
Similarly, a search for high-level ab initio electronic structure analyses, which offer a higher level of theory and accuracy compared to DFT for certain properties, yielded no specific results for this compound. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally intensive but provide benchmark data on electronic energies and molecular properties.
Spectroscopic Property Prediction
Computational simulations are a powerful tool for interpreting and predicting experimental spectra.
Vibrational Spectroscopy (IR, Raman) Simulation and Analysis
There are no available reports on the theoretical vibrational frequencies and intensities for this compound. A computational study would typically involve a frequency calculation following geometric optimization to predict the infrared (IR) and Raman spectra. This analysis helps in the assignment of vibrational modes to specific functional groups within the molecule.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | Aromatic Ring | Data not available |
| C-H stretch (methyl) | CH₃ | Data not available |
| C-H stretch (chloromethyl) | CH₂Cl | Data not available |
| C-F stretch | Aromatic Ring | Data not available |
| C-Cl stretch | CH₂Cl | Data not available |
| Ring breathing | Aromatic Ring | Data not available |
Note: This table is for illustrative purposes only. No actual calculated data could be located.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often using the Gauge-Independent Atomic Orbital (GIAO) method. However, no such theoretical NMR studies have been published for this compound. These predictions are invaluable for confirming chemical structures and assigning experimental NMR signals.
UV-Vis Spectroscopy and Electronic Transitions
Theoretical investigations into the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, typically performed using Time-Dependent DFT (TD-DFT), have not been found in the existing literature. These calculations would provide information on the electronic transitions, such as the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which characterize the molecule's response to UV-Vis light.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. youtube.com
For this compound, the HOMO is expected to be distributed across the π-system of the benzene (B151609) ring, while the LUMO would also involve the aromatic system and the antibonding orbitals associated with the chloromethyl group. The energy values for these orbitals determine the molecule's ability to engage in electrophilic and nucleophilic interactions.
A computational study on the analogous compound 1-(chloromethyl)-4-fluorobenzene using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set provides representative values for these parameters. niscpr.res.in
Interactive Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) | Description |
| EHOMO | -9.01 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.92 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 8.09 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
Note: Data is based on calculations for the analogous compound 1-(chloromethyl)-4-fluorobenzene and serves as a representative example. niscpr.res.in
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies for Reactivity Mapping
Natural Bond Orbital (NBO) Analysis
NBO analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pair) and two-center (bond) elements, which align with the familiar Lewis structure representation. uni-muenchen.de This analysis is invaluable for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. It quantifies the stabilization energy (E(2)) associated with the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions. dergipark.org.tr
The following table presents key NBO interactions calculated for the similar molecule 1-(chloromethyl)-4-fluorobenzene, illustrating the types of charge transfer that stabilize the structure. niscpr.res.in
Interactive Table 2: NBO Analysis Showing Significant Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP(2) F | π(C1-C2) | 4.85 | Lone Pair → π (Hyperconjugation) |
| LP(2) F | π(C3-C4) | 4.85 | Lone Pair → π (Hyperconjugation) |
| π(C1-C2) | π(C3-C4) | 20.37 | π → π (Intramolecular Charge Transfer) |
| π(C3-C4) | π(C5-C6) | 22.41 | π → π (Intramolecular Charge Transfer) |
Note: Data is based on calculations for the analogous compound 1-(chloromethyl)-4-fluorobenzene and serves as a representative example. LP denotes a lone pair. niscpr.res.in
Molecular Electrostatic Potential (MEP) Studies
The MEP map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, revealing the charge distribution. Different colors signify different potential values: red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential. walisongo.ac.id
For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative fluorine atom. The π-region of the aromatic ring would also exhibit negative potential. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the chloromethyl group, indicating their susceptibility to nucleophilic attack. This visualization provides a clear map of the molecule's reactive sites.
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change with the intensity of incident light. jhuapl.edu These materials are crucial for modern technologies like optical switching and frequency conversion. Organic molecules with extended π-conjugation and charge asymmetry, often created by donor-acceptor groups, can exhibit significant NLO responses. acs.org
Key parameters calculated to assess NLO properties include the molecular dipole moment (μ), the mean polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability (β) is a measure of the second-order NLO response. A large β value is a primary indicator of a potentially useful NLO material. nih.gov Computational methods can reliably predict these properties.
The presence of electron-donating (methyl) and electron-withdrawing (fluoro, chloromethyl) groups on the benzene ring of this compound suggests it may possess NLO properties. Calculations on the related 1-(chloromethyl)-4-fluorobenzene provide an estimate of these values. niscpr.res.in
Interactive Table 3: Calculated Non-Linear Optical (NLO) Properties
| Parameter | Calculated Value | Unit | Description |
| Dipole Moment (μ) | 1.8940 | Debye | Measures the overall polarity of the molecule. |
| Mean Polarizability (α) | -194.4975 | a.u. | Describes the ease with which the electron cloud can be distorted by an electric field. |
| First Hyperpolarizability (β) | 3.51 x 10-30 | esu | Quantifies the second-order NLO response. |
Note: Data is based on calculations for the analogous compounds 1-(chloromethyl)-4-fluorobenzene and DFPA, serving as representative examples. niscpr.res.indergipark.org.tr
Thermodynamic and Kinetic Modeling of Reactions
Thermodynamic Modeling
Computational chemistry allows for the calculation of key thermodynamic parameters, such as zero-point vibrational energy (ZPVE), enthalpy, and entropy, at different temperatures. njit.edu These values are essential for understanding the stability of a molecule and predicting the thermodynamics of chemical reactions in which it participates. DFT calculations can provide reliable thermodynamic data that complements experimental findings. niscpr.res.in
Interactive Table 4: Calculated Thermodynamic Parameters
| Parameter | Calculated Value | Unit |
| Zero-Point Vibrational Energy | 69.69292 | kcal/mol |
| Thermal Energy (Etotal) | 74.554 | kcal/mol |
| Molar Heat Capacity (Cv) | 33.619 | cal/mol·K |
| Entropy (S) | 88.001 | cal/mol·K |
Note: Data is based on calculations for the analogous compound 1-(chloromethyl)-4-fluorobenzene at 298.15 K and 1 atm, serving as a representative example. niscpr.res.in
Kinetic Modeling
Kinetic modeling focuses on the energy changes that occur along a reaction pathway, including the identification of transition states and the calculation of activation energies. For this compound, a primary class of reactions is nucleophilic substitution at the benzylic carbon. youtube.com Benzylic halides can react via both SN1 (stepwise, involving a carbocation intermediate) and SN2 (concerted) mechanisms. libretexts.org
Computational modeling can be used to:
Determine the preferred reaction mechanism (SN1 vs. SN2) by comparing the activation energy barriers for each pathway.
Model the geometry of the transition states. For an SN2 reaction, this would be a trigonal bipyramidal structure, while for an SN1 reaction, it would involve the formation of a planar benzylic carbocation.
Analyze the influence of the substituents (fluoro and methyl groups) on the stability of the transition state or carbocation intermediate, thereby affecting the reaction rate. nih.gov
Simulate the reaction kinetics to predict rate constants under various conditions, providing insights that are crucial for synthetic chemistry. nih.gov
By modeling these reaction pathways, a deeper understanding of the chemical reactivity of this compound can be achieved, guiding its use in chemical synthesis.
Advanced Characterization Methodologies for 1 Chloromethyl 3 Fluoro 5 Methylbenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1-(Chloromethyl)-3-fluoro-5-methylbenzene (B6209086). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the molecular structure of organic compounds.
¹H NMR: In the ¹H NMR spectrum of a related symmetrical molecule, 1,3,5-trimethylbenzene, the aromatic protons and the methyl protons show distinct signals, with an integrated intensity ratio corresponding to the number of protons in each environment. docbrown.info For this compound, one would expect to observe distinct signals for the chloromethyl protons, the methyl protons, and the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry in a molecule like 1,3,5-trimethylbenzene, fewer signals are observed than the actual number of carbon atoms. docbrown.info For this compound, separate signals would be expected for the chloromethyl carbon, the methyl carbon, and the distinct aromatic carbons, with their chemical shifts influenced by the attached functional groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.2 | 115 - 140 |
| CH₂Cl | 4.5 - 4.7 | 45 - 50 |
| CH₃ | 2.3 - 2.5 | 20 - 25 |
Predicted data based on typical chemical shift ranges for similar functional groups.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for identifying and characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a nuclear spin of 1/2 and constitutes 100% of naturally occurring fluorine, making it highly receptive to NMR analysis. wikipedia.org The chemical shifts in ¹⁹F NMR span a wide range, which minimizes signal overlap, a common issue in ¹H NMR. nih.gov This technique is particularly valuable for probing the local electronic environment of the fluorine atom in this compound. Changes in the chemical environment around the fluorine atom, for instance, during a reaction, can be readily monitored by changes in the ¹⁹F chemical shift. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the molecule.
HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. For complex derivatives, these techniques are indispensable for unambiguous structural assignment. wikipedia.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of a related compound, 1-(chloromethyl)-4-fluorobenzene, shows characteristic C-H stretching vibrations in the range of 2961-3122 cm⁻¹. niscpr.res.in The C-Cl stretching vibration is typically observed between 550 and 850 cm⁻¹, while the C-F stretching vibration appears as a strong band in the 1000-1300 cm⁻¹ region. niscpr.res.in
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. For 1-(chloromethyl)-4-fluorobenzene, C-H stretching frequencies are observed between 2961 and 3122 cm⁻¹. niscpr.res.in
Table 2: Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ~3000 - 3100 | ~3000 - 3100 |
| Aliphatic C-H Stretch | ~2850 - 3000 | ~2850 - 3000 |
| C-F Stretch | ~1000 - 1300 niscpr.res.in | ~1000 - 1300 |
| C-Cl Stretch | ~550 - 850 niscpr.res.in | ~550 - 850 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₈H₈ClF), the expected molecular weight is approximately 158.60 g/mol . The mass spectrum would show a molecular ion peak [M]⁺, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak. Common fragmentation pathways for benzyl (B1604629) derivatives include the loss of the chloromethyl group or the chlorine atom, leading to characteristic fragment ions. miamioh.edudocbrown.info
X-ray Diffraction (XRD) for Solid-State Molecular Architecture (if applicable)
X-ray diffraction (XRD) on a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. If this compound or its derivatives can be crystallized, XRD analysis would reveal precise bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of 1,3-bis(chloromethyl)benzene (B146608) has been determined, providing detailed information about its molecular geometry. researchgate.net Such data is invaluable for understanding the packing of molecules in the crystal lattice and for computational modeling studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring
Gas chromatography-mass spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. Its high separation efficiency and sensitive detection capabilities make it ideal for both assessing the purity of the final product and for real-time monitoring of its synthesis.
For purity assessment, a GC-MS method can effectively separate the main compound from starting materials, solvents, and byproducts that may arise during synthesis, such as isomers or dichlorinated species. The mass spectrometer provides definitive identification of these separated components based on their unique mass spectra and fragmentation patterns. A typical approach involves using a non-polar capillary column, which separates compounds based on their boiling points and polarity.
In the context of reaction monitoring, GC-MS allows chemists to track the consumption of reactants and the formation of products over time. Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed. This provides valuable kinetic data and helps in determining the optimal reaction time, thereby preventing the formation of impurities from over-reaction or side reactions. For instance, in the chlorination of 3-fluoro-5-methyltoluene to produce this compound, GC-MS can monitor the disappearance of the starting material and the appearance of the desired product, as well as any potential di- or tri-chlorinated byproducts. nih.gov
Below is a table summarizing typical GC-MS parameters that can be employed for the analysis of this compound.
| Parameter | Value/Description |
| Column | Non-polar, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Temperature Program | Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
| Solvent Delay | 3 minutes |
This table presents a representative GC-MS method. Actual parameters may need to be optimized based on the specific instrumentation and analytical goals.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-performance liquid chromatography is a complementary technique to GC-MS, particularly useful for the analysis of less volatile derivatives or for preparations where thermal degradation in a GC inlet might be a concern. HPLC is a robust method for assessing the purity of this compound and for separating it from its positional isomers.
Reversed-phase HPLC is the most common mode used for this class of compounds. A C18 (octadecylsilyl) column is frequently employed, offering excellent hydrophobic selectivity for aromatic compounds. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. By using a gradient elution, where the proportion of the organic solvent is increased over time, a wide range of compounds with varying polarities can be effectively separated within a single analytical run. mdpi.com
For instance, HPLC can be used to resolve this compound from other isomers that might be present as impurities, such as 1-(Chloromethyl)-2-fluoro-5-methylbenzene or 1-(Chloromethyl)-4-fluoro-5-methylbenzene. The separation is based on subtle differences in their polarity and interaction with the stationary phase. A UV detector is commonly used for detection, as the aromatic ring of these compounds provides strong chromophores. rsc.org
The following table outlines a typical set of HPLC conditions for the purity analysis of this compound.
| Parameter | Value/Description |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
This table provides a representative HPLC method. Method parameters should be optimized for specific applications and instrumentation.
Future Directions and Emerging Research Avenues
Development of Highly Selective and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry principles is driving the development of manufacturing processes that are both environmentally benign and economically viable. chemistryjournals.net For halogenated aromatic compounds like 1-(Chloromethyl)-3-fluoro-5-methylbenzene (B6209086), future research will prioritize the minimization of hazardous waste and the use of safer, renewable materials. chemistryjournals.netresearchgate.net
Key areas of development include:
Alternative Solvents and Reagents: Traditional syntheses of benzyl (B1604629) halides often rely on hazardous reagents and volatile organic solvents. chemistryjournals.netrsc.org Future methodologies will likely focus on using greener alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.net For instance, the acetylation of benzyl alcohols, a related transformation, is moving away from corrosive acids towards safer acetylating agents like isopropenyl acetate, which produces only acetone (B3395972) as a by-product. rsc.org
Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions, significantly reducing the environmental footprint. Research into engineered enzymes for selective halogenation or for transformations on the chloromethyl group could provide highly efficient and sustainable synthetic pathways.
Energy Efficiency: Innovative technologies like microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net These techniques also allow for better process control, leading to higher yields and purity. chemistryjournals.net
Waste Reduction: A major goal is to improve atom economy and reduce the E-Factor (environmental factor), which is the ratio of waste generated per kilogram of product. chemistryjournals.netproquest.com The development of catalytic processes that avoid stoichiometric reagents is a primary strategy to achieve this. proquest.com For example, greener routes for ibuprofen (B1674241) synthesis have successfully reduced waste by employing catalytic hydrogenation. chemistryjournals.net
| Strategy | Traditional Approach | Future Sustainable Approach | Anticipated Benefits |
|---|---|---|---|
| Solvents | Volatile, toxic organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net | Reduced toxicity and environmental pollution |
| Reagents | Hazardous and corrosive reagents (e.g., strong acids) rsc.org | Biocatalysts, non-toxic acetylating agents rsc.org | Increased safety, higher selectivity, milder conditions |
| Energy | Conventional heating, long reaction times | Microwave-assisted synthesis, flow chemistry chemistryjournals.net | Reduced energy consumption, faster reactions |
| Waste | High E-Factors, significant byproduct generation chemistryjournals.net | Catalytic processes, improved atom economy proquest.com | Minimized waste, lower environmental impact |
Expanding the Scope of Catalytic Transformations
Catalysis is central to modern organic synthesis, and its application to intermediates like this compound is a fertile area for research. researchgate.net The focus is on developing novel catalysts that can functionalize the molecule with high precision and efficiency.
Emerging catalytic research includes:
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Future work will likely involve expanding the range of coupling partners for the chloromethyl group, enabling the synthesis of a broader library of derivatives. Research into using only parts-per-million (ppm) quantities of palladium, potentially within nanomicelles formed by biodegradable surfactants, points towards more sustainable cross-coupling reactions. proquest.com
Single-Atom Catalysis: A recent breakthrough involves the use of single-atom catalysts, such as nickel atoms dispersed on carbon nitride supports. scitechdaily.com These catalysts offer exceptional activity and selectivity. A light-driven process using a Ni single-atom catalyst has been developed for C-O coupling of alkyl halides, a reaction type directly applicable to this compound. scitechdaily.com This approach reduces reliance on rare metals and uses sunlight as an energy source, representing a significant step in sustainable catalysis. scitechdaily.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for activating organic molecules. By using light to generate radical intermediates, new reaction pathways become accessible under mild conditions. This could be applied to functionalize the benzylic position or the aromatic ring of this compound in novel ways.
Advanced Fluorination Reagents: While the target compound is already fluorinated, related research on versatile reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) demonstrates the potential for catalytic systems to mediate a wide range of transformations, including iodination, bromination, and nitration, by activating simple elemental sources. chem-soc.si
Integration with Machine Learning for Reaction Prediction and Optimization
The intersection of data science and chemistry is revolutionizing how reactions are developed and optimized. beilstein-journals.org Machine learning (ML) algorithms can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgeurekalert.org
Key applications of ML in the context of this compound include:
Reaction Condition Optimization: ML models, particularly those combined with high-throughput experimentation (HTE), can rapidly identify the optimal conditions (e.g., catalyst, solvent, temperature, concentration) to maximize the yield and selectivity of a reaction. beilstein-journals.org Bayesian optimization is a powerful technique for this, continuously updating its predictions based on a small number of experiments to guide subsequent trials. nih.govyoutube.com
Predictive Modeling: Deep learning models trained on large reaction databases like Reaxys can predict the most suitable reagents and catalysts for a given transformation. beilstein-journals.org For a specific molecule like this compound, these "global models" can provide initial guidance, which can then be refined by "local models" trained on a smaller, more specific dataset. beilstein-journals.org
Overcoming Data Scarcity: For novel compounds and reactions where large datasets are unavailable, techniques like transfer learning and active learning are promising. nih.gov Transfer learning applies knowledge from a related, data-rich reaction space, while active learning intelligently selects the most informative experiments to perform, minimizing the experimental effort required to build a predictive model. nih.gov
Advanced Molecular Representation: The accuracy of ML predictions depends heavily on how molecules are represented digitally. youtube.com Moving beyond simple descriptors to 3D graph neural networks and conformer ensemble-based models allows for a more nuanced understanding of molecular structure and reactivity, leading to more precise predictions of properties like reaction yield and enantiomeric excess. nd.edu
| ML Technique | Application | Description |
|---|---|---|
| Deep Learning (Neural Networks) | Reaction Condition Prediction beilstein-journals.orgnd.edu | Trained on large databases to sequentially predict catalysts, solvents, and reagents for a given reaction. beilstein-journals.org |
| Bayesian Optimization | Reaction Optimization nih.govyoutube.com | An active learning strategy that iteratively suggests new experiments to find optimal reaction conditions with minimal lab work. nih.govyoutube.com |
| Transfer Learning | Low-Data Reaction Development nih.gov | Leverages data from a related reaction to make initial predictions in a new, data-scarce reaction space. nih.gov |
| Graph Neural Networks (GNNs) | Enhanced Property Prediction nd.edu | Uses 3D molecular graph representations to achieve higher accuracy in predicting reaction outcomes and molecular properties. nd.edu |
Advanced Applications in Medicinal Chemistry Building Blocks and Agrochemistry Intermediates
The presence of a fluorine atom makes this compound an attractive building block for the life sciences. sigmaaldrich.com Fluorine can modulate key properties such as metabolic stability, lipophilicity, and binding affinity, making it a common feature in modern drugs and agrochemicals. sigmaaldrich.comyoutube.com
Future research will focus on:
Expanding Chemical Diversity: The compound serves as a scaffold for creating libraries of novel molecules. lifechemicals.com The reactive chloromethyl group allows for the introduction of various functional groups, while the fluorinated phenyl ring provides a desirable motif for biological activity. There is a clear trend in drug discovery toward a wider representation of diverse fluorinated chemotypes beyond simple aromatic fluorination. nih.gov
Medicinal Chemistry Applications: Fluorinated compounds are prevalent in pharmaceuticals, with notable examples including blockbuster drugs and new FDA-approved entities. sigmaaldrich.comnih.gov Research will continue to explore derivatives of this compound as key intermediates for synthesizing new therapeutic agents, potentially targeting areas like oncology, infectious diseases, and central nervous system disorders. alfa-chemistry.com
Agrochemical Intermediates: The introduction of fluorine is also a successful strategy in agrochemistry, leading to herbicides and pesticides with improved performance. sigmaaldrich.com Derivatives of this compound could be precursors to new agrochemicals that are more potent, specific, and environmentally benign. youtube.com For example, fluorinated pyrethroid insecticides show increased potency due to better binding to their biological targets. youtube.com
Multi-Scale Computational Modeling of Complex Reaction Systems
Computational modeling provides atomic-level insights into reaction mechanisms, complementing experimental work. youtube.com Multi-scale modeling, which combines different levels of theory, is particularly powerful for studying complex reaction systems. youtube.com
Future directions in this area include:
QM/MM Simulations: Quantum Mechanics/Molecular Mechanics (QM/MM) methods are ideal for studying reactions in solution or within an enzyme active site. youtube.com For a reaction involving this compound, the reacting species can be treated with high-accuracy quantum mechanics (QM), while the surrounding solvent or protein environment is modeled using more computationally efficient molecular mechanics (MM). youtube.com This approach allows for the accurate simulation of reaction pathways and the calculation of activation energies.
Predicting Reaction Dynamics: Beyond static structures, molecular dynamics simulations can reveal the detailed motion of atoms during a reaction. Multi-scale simulations can help understand how the solvent environment influences the reaction trajectory and can predict phenomena that are difficult to observe experimentally. jyu.fi
Rational Catalyst Design: By modeling the interaction between the substrate, catalyst, and solvent, computational methods can help in the rational design of new catalysts. For example, density functional theory (DFT) calculations can be used to screen potential catalysts and predict their efficacy, guiding experimental efforts towards the most promising candidates. youtube.comresearchgate.net
Homogenization for Complex Materials: For applications in materials science, computational homogenization techniques can be used to predict the macroscopic properties of a material based on its microscopic structure. tue.nl This is relevant if derivatives of this compound are used to create polymers or other advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
